![molecular formula C11H24O3 B550904 3-(2-Ethylhexyloxy)propane-1,2-diol CAS No. 70445-33-9](/img/structure/B550904.png)
3-(2-Ethylhexyloxy)propane-1,2-diol
Overview
Description
“3-(2-Ethylhexyloxy)propane-1,2-diol”, also known as Ethylhexylglycerin or Octoxyglycerin, is a glyceryl ether . It is used as a weak preservative and as a skin conditioning agent with effective wetting ability . It is used with phenoxyethanol in cosmetics to obtain better protection against microbial growth . It can inhibit the increase of bacteria, yeasts, and fungi that cause odor on the skin .
Molecular Structure Analysis
The molecular formula of “3-(2-Ethylhexyloxy)propane-1,2-diol” is C11H24O3. The molecular weight is 204.31 g/mol.Physical And Chemical Properties Analysis
“3-(2-Ethylhexyloxy)propane-1,2-diol” is a clear liquid . It has a specific gravity of 0.96 at 20/20 . The flash point is 152 °C .Scientific Research Applications
Cosmetic Emollient
This compound is used as a cosmetic emollient. It helps to soften and smooth the skin, making it a common ingredient in skincare and beauty products .
Preservative Systems
In preservative systems, 3-(2-Ethylhexyloxy)propane-1,2-diol can inhibit the growth of bacteria, yeasts, and fungi that cause odor on the skin, thus extending the shelf life of cosmetic products .
Skin Conditioning Agent
It acts as a skin conditioning agent with effective wetting ability. This property enhances the appearance and feel of skin by reducing flakiness and restoring suppleness .
Synergistic Effect with Other Preservatives
When used with phenoxyethanol in cosmetics, it provides better protection against microbial growth, demonstrating a synergistic effect .
Safety and Hazards
“3-(2-Ethylhexyloxy)propane-1,2-diol” causes serious eye damage . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Mechanism of Action
Target of Action
It is known to be used as a weak preservative and skin conditioning agent , suggesting that its targets could be microbial cells and skin cells.
Mode of Action
As a preservative, it may interfere with the growth and reproduction of microbes, while as a skin conditioning agent, it may interact with skin cells to improve their appearance and feel .
Result of Action
3-(2-Ethylhexyloxy)propane-1,2-diol is known to inhibit the growth of bacteria, yeasts, and fungi that cause odor on the skin . As a skin conditioning agent, it may improve the appearance and feel of the skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Ethylhexyloxy)propane-1,2-diol. For instance, its storage temperature should be room temperature and it should be sealed in dry conditions to maintain its stability . Other environmental factors such as pH, presence of other compounds, and specific conditions of the application area (like skin type in cosmetic applications) could also influence its action and efficacy.
properties
IUPAC Name |
3-(2-ethylhexoxy)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-3-5-6-10(4-2)8-14-9-11(13)7-12/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZPCONIKBICGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990652 | |
Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylhexyloxy)propane-1,2-diol | |
CAS RN |
70445-33-9 | |
Record name | 3-[(2-Ethylhexyl)oxy]-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70445-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylhexylglycerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070445339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylhexylglycerin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14557 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLHEXYLGLYCERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147D247K3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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